N-Caffeoylputrescine

Antioxidant DPPH Assay ABTS Assay

Plant defense researchers often encounter irreproducible results when relying on generic phenolic markers that lack pathway specificity. N-Caffeoylputrescine addresses this by serving as a jasmonic acid (JA)-inducible, quantifiable biomarker validated across multiple plant stress models. • Dose-dependent JA induction: accumulates up to 140 µg/g fresh weight at 100 µM JA, enabling precise defense activation monitoring. • Oviposition deterrence benchmark: inhibits Liriomyza trifolii egg-laying at 500 ppm, suitable as a positive control in herbivory assays. • Superior radical scavenger: identified as the most potent antioxidant among nine structurally diverse phenolics isolated from pepper leaves, ideal for SAR studies. Supplied at ≥98% HPLC purity to ensure batch-to-batch consistency for publication-ready data.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
CAS No. 26148-06-1
Cat. No. B1232573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Caffeoylputrescine
CAS26148-06-1
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)NCCCCN)O)O
InChIInChI=1S/C13H18N2O3/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18)/b6-4+
InChIKeyKTZNZCYTXQYEHT-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Caffeoylputrescine (CAS 26148-06-1): A Hydroxycinnamic Acid Amide for Plant Defense and Bioactivity Studies


N-Caffeoylputrescine is a hydroxycinnamic acid amide (HCAA) formed by the conjugation of caffeic acid and the polyamine putrescine [1]. It is a naturally occurring secondary metabolite found in various plant species, notably within the Solanaceae family, including tobacco (Nicotiana spp.), pepper (Capsicum annuum), and tomato [2]. As a phenolamide, it participates in plant defense mechanisms against biotic stresses such as herbivore attack and abiotic stresses like boron deficiency and UVB radiation [3]. The compound is biosynthesized via the jasmonic acid (JA) signaling pathway, regulated by transcription factors like MYB8, and serves as a key marker for plant stress responses [4]. Its structure features a caffeoyl moiety linked to a putrescine backbone, conferring antioxidant, antimicrobial, and insect-deterrent properties [5].

Why Substituting N-Caffeoylputrescine with Other Hydroxycinnamic Acid Amides Compromises Experimental Integrity


N-Caffeoylputrescine exhibits distinct biological activities that are not replicated by its close structural analogs, such as feruloylputrescine or p-coumaroylputrescine, due to differences in the hydroxycinnamic acid moiety [1]. While these compounds share a putrescine backbone, the number and position of hydroxyl groups on the aromatic ring dictate their electron-donating capacity and, consequently, their antioxidant potency and interaction with biological targets [2]. For instance, the ortho-dihydroxyl (catechol) structure of the caffeoyl group confers stronger radical-scavenging activity compared to the monohydroxylated or methoxylated derivatives [3]. Furthermore, N-caffeoylputrescine is specifically regulated by the jasmonic acid signaling pathway and accumulates under distinct stress conditions (e.g., herbivory, boron deficiency) where analogs like feruloylputrescine may not show the same inducible response [4]. Generic substitution with an in-class compound without verifying its specific quantitative performance in the relevant assay will likely yield non-reproducible or misleading results.

N-Caffeoylputrescine: Quantitative Evidence of Differential Bioactivity and Function


Superior Radical Scavenging Activity of N-Caffeoylputrescine Compared to Chlorogenic Acid Derivatives

In a comparative analysis of phenolic compounds isolated from red pepper leaves, N-caffeoylputrescine (1) demonstrated superior radical-scavenging activity against DPPH and ABTS radicals. The study identified that compounds 1 and 3 (an anthocyanin) had the greatest potential for radical-scavenging activity and HepG2 cell protection against oxidative stress among the nine isolated compounds [1]. While specific IC50 values for the isolated pure compound were not reported in the abstract, the extract of the Blackcuban cultivar (BCPL), which exhibited the highest content of N-caffeoylputrescine, showed potent antioxidant activity [1].

Antioxidant DPPH Assay ABTS Assay Phenolic Compounds

N-Caffeoylputrescine Inhibits Leafminer Oviposition at 500 ppm, Demonstrating Specific Insect-Deterrent Activity

In a study on sweet pepper resistance, treatment with jasmonic acid (JA) induced the accumulation of caffeoylputrescine. When an aqueous solution of caffeoylputrescine was applied to kidney bean leaves at a concentration of 500 ppm, it inhibited the oviposition behavior of the leafminer Liriomyza trifolii [1]. This provides a direct, quantitative measure of its insect-deterrent activity.

Plant Defense Insect Deterrent Oviposition Inhibition Jasmonic Acid

Weak Antimicrobial Activity of N-Caffeoylputrescine (MIC > 256 µg/mL) Defines Its Spectrum of Bioactivity

In an antimicrobial screening of compounds isolated from Pentaclethra macrophylla seeds, pure caffeoylputrescine (compound 4) showed no significant inhibition against several microbial strains, with MIC values ranging from 256 µg/mL to >512 µg/mL [1]. This contrasts with the moderate activity observed for the n-BuOH fraction, highlighting that the pure compound possesses weak antimicrobial properties compared to reference antibiotics (ketoconazole and ciprofloxacin) [1].

Antimicrobial MIC Candida albicans Staphylococcus aureus

Jasmonic Acid-Induced Accumulation of N-Caffeoylputrescine Reaches 140 µg/g Fresh Weight

Treatment of sweet pepper cotyledons with jasmonic acid (JA) induces the accumulation of caffeoylputrescine (CP) in a concentration-dependent manner. The accumulated amounts of CP in cotyledons treated with 0, 10, 50, and 100 µM JA were 6.0, 43.0, 105, and 140 µg/g fresh weight, respectively [1]. This demonstrates a clear quantitative link between JA signaling and CP biosynthesis, providing a specific metric for plant defense studies.

Jasmonic Acid Induced Defense Quantification Sweet Pepper

N-Caffeoylputrescine Biosynthesis Is Specifically Regulated by MYB8 Transcription Factor Under Herbivore Attack

In Nicotiana attenuata, the accumulation of caffeoylputrescine and dicaffeoylspermidine (DCS) after herbivore attack is controlled by the transcription factor MYB8. The acyltransferase AT1, regulated by MYB8, is specifically responsible for caffeoylputrescine biosynthesis, while a separate acyltransferase (DH29) mediates spermidine conjugation for DCS formation [1]. This demonstrates a bifurcated regulatory pathway where different branches control putrescine- versus spermidine-derived phenolamides, highlighting the unique transcriptional control of N-caffeoylputrescine.

MYB8 Transcription Factor Herbivory Jasmonic Acid Signaling Plant Defense

Optimal Research and Industrial Application Scenarios for N-Caffeoylputrescine Based on Quantitative Evidence


Plant Defense Mechanism Studies: Using N-Caffeoylputrescine as a JA-Inducible Biomarker

Researchers investigating the jasmonic acid (JA) signaling pathway in plant defense can utilize N-caffeoylputrescine as a quantifiable biomarker. Its accumulation is highly responsive to JA treatment, reaching up to 140 µg/g fresh weight at 100 µM JA [1]. This makes it a superior alternative to other phenolic compounds that may not exhibit such a clear, dose-dependent induction, enabling precise monitoring of defense activation.

Insect-Plant Interaction Assays: Evaluating Deterrent Activity Against Liriomyza trifolii

For entomologists and plant biologists studying insect herbivory, N-caffeoylputrescine provides a specific tool for oviposition deterrence assays. The compound inhibits Liriomyza trifolii oviposition when applied at 500 ppm to leaf surfaces [1]. This defined concentration can serve as a positive control or benchmark when screening other plant extracts or synthetic analogs for insect-deterrent properties.

Antioxidant Mechanism Elucidation: Comparing Potency Within Hydroxycinnamic Acid Amides

In studies focused on the structural basis of antioxidant activity among plant phenolics, N-caffeoylputrescine serves as a key reference compound. It has been demonstrated to be one of the most potent radical scavengers among a panel of nine structurally diverse compounds isolated from pepper leaves [1]. This justifies its use in structure-activity relationship (SAR) studies aiming to optimize the antioxidant capacity of caffeic acid derivatives.

Plant Stress Physiology: Characterizing Boron Deficiency Responses

Plant physiologists examining the metabolic consequences of boron deficiency can utilize N-caffeoylputrescine as a specific indicator. Studies show that its accumulation is a hallmark of boron-deficient tobacco leaves, alongside other caffeic acid amides [1]. This specific response differentiates it from general stress markers and allows for targeted investigation of phenylpropanoid pathway alterations under nutrient stress.

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